molecular formula C16H14ClN B11949624 4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile CAS No. 75336-29-7

4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile

Cat. No.: B11949624
CAS No.: 75336-29-7
M. Wt: 255.74 g/mol
InChI Key: BMMSJCAFMDIZIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chloro-beta-methyl-alpha-phenylhydrocinnamic acid. This intermediate is then converted to the nitrile compound through a dehydration reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile involves its interaction with specific molecular targets. The chloro group and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its chloro and nitrile groups make it a versatile intermediate in organic synthesis and a valuable compound in research .

Properties

CAS No.

75336-29-7

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-phenylbutanenitrile

InChI

InChI=1S/C16H14ClN/c1-12(13-7-9-15(17)10-8-13)16(11-18)14-5-3-2-4-6-14/h2-10,12,16H,1H3

InChI Key

BMMSJCAFMDIZIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C#N)C2=CC=CC=C2

Origin of Product

United States

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